4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Ethoxy and Hydroxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholine-4-carbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to form an amide bond between the quinoline core and morpholine-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. If it has anticancer properties, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
Chloroquine: A well-known antimalarial drug that is a quinoline derivative.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
4-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C23H28N2O5/c1-3-30-19-13-15(7-8-17(19)26)21-20(23(28)25-9-11-29-12-10-25)14(2)24-16-5-4-6-18(27)22(16)21/h7-8,13,21,24,26H,3-6,9-12H2,1-2H3 |
InChI Key |
RIPKCRCOOXDTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCOCC4)C)O |
Origin of Product |
United States |
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